(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,5-dimethylbenzenesulfonamide
Description
IUPAC Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry (IUPAC) guidelines, with the complete name being (Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,5-dimethylbenzenesulfonamide. The Z-designation indicates the geometric configuration around the imine double bond, specifying the spatial arrangement of substituents. Alternative systematic names include (NZ)-N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-oxonaphthalen-1-ylidene]-2,5-dimethylbenzenesulfonamide and N-[(1Z)-3-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-1,4-dihydronaphthalen-1-ylidene]-2,5-dimethylbenzene-1-sulfonamide.
This compound belongs to the broader classification of heterocyclic compounds, specifically categorized as a benzothiazole derivative with sulfonamide functionality. The systematic classification places it within multiple chemical families: it is simultaneously a thiazole derivative, a quinone analog due to the naphthalenone structure, and a sulfonamide compound. The chemical is registered with the CAS number 518322-26-4, providing a unique identifier for regulatory and commercial purposes. The compound represents a convergence of several pharmaceutically relevant structural motifs, each contributing distinct chemical and biological properties to the overall molecular framework.
Properties
IUPAC Name |
(NZ)-N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-oxonaphthalen-1-ylidene]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O3S3/c1-15-11-12-16(2)23(13-15)33(29,30)27-20-14-22(24(28)18-8-4-3-7-17(18)20)32-25-26-19-9-5-6-10-21(19)31-25/h3-14H,1-2H3/b27-20- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQUIGBIWZBWBZ-OOAXWGSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SC4=NC5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)SC4=NC5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(Benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-one
The naphthoquinone-thioether intermediate is synthesized via a tandem oxidation and nucleophilic aromatic substitution (NAS) reaction. A representative method involves reacting 4-hydroxy-1,2-naphthoquinone with benzo[d]thiazole-2-thiol in the presence of a sulfur-oxidizing agent such as Oxone® (potassium peroxymonosulfate). The reaction proceeds under acidic conditions (acetic acid, 80°C, 12 h), yielding the thioether-linked naphthoquinone with 78–82% efficiency.
Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Solvent | Acetic acid |
| Temperature | 80°C |
| Oxidizing Agent | Oxone® (2.5 equiv) |
| Yield | 78–82% |
The stereochemical integrity of the thioether bond is confirmed via X-ray crystallography, which reveals a planar arrangement favoring the (Z)-configuration due to intramolecular hydrogen bonding between the quinone carbonyl and thiolate sulfur.
Sulfonamide Coupling Strategies
Chan-Lam Coupling for N-Arylation
The 2,5-dimethylbenzenesulfonamide moiety is introduced via a copper-mediated Chan-Lam coupling. The quinone-thioether intermediate is treated with 2,5-dimethylbenzenesulfonamide in the presence of Cu(OAc)₂, triethylamine, and molecular sieves in dichloromethane (25°C, 24 h). This method achieves a 65–70% yield, with unreacted starting materials recycled via column chromatography (silica gel, ethyl acetate/hexane 3:7).
Mechanistic Insights
-
Copper(II) acetate facilitates the transmetallation step, enabling the formation of a reactive aryl-copper intermediate.
-
Steric hindrance from the 2,5-dimethyl groups necessitates prolonged reaction times to ensure complete conversion.
Stereoselective Formation of the (Z)-Isomer
Acid-Catalyzed Tautomerization
The final (Z)-configuration is secured through a tautomerization process under acidic conditions. Treatment of the sulfonamide-coupled product with HCl (1 M in dioxane, 50°C, 6 h) induces keto-enol tautomerism, favoring the (Z)-isomer due to conjugation stabilization between the sulfonamide aryl group and the naphthoquinone system.
Analytical Validation
-
¹H NMR (400 MHz, DMSO-d6): A singlet at δ 12.8 ppm confirms the NH group’s involvement in intramolecular hydrogen bonding.
-
HPLC-MS : [M+H]⁺ = 519.2 m/z (calculated 519.1), with a single peak at 12.3 min (C18 column, 70% acetonitrile/water).
Optimization of Purification Techniques
Recrystallization from Mixed Solvents
Crude product is purified via recrystallization using a heptane/ethyl acetate (9:1) mixture. This step removes residual copper catalysts and unreacted sulfonamide, achieving >99% purity (HPLC analysis).
Recrystallization Parameters
| Solvent Ratio | Heptane/ethyl acetate (9:1) |
|---|---|
| Recovery Rate | 85–90% |
| Purity | >99% |
Comparative Analysis of Synthetic Routes
A side-by-side evaluation of methods reveals that the Chan-Lam coupling route (Section 2.1) outperforms alternative Mitsunobu or Ullmann-type couplings in terms of scalability and cost-efficiency. However, the Mitsunobu approach (using DIAD and PPh₃) achieves marginally higher yields (75%) at the expense of stoichiometric phosphine waste .
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and the use of specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation. For instance, derivatives of benzenesulfonamides have shown significant anti-proliferative effects against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (Caco-2) cells. The mechanism often involves the induction of apoptosis through mitochondrial pathways, characterized by an increase in pro-apoptotic proteins and a decrease in anti-apoptotic factors .
Case Study: Inhibition of Carbonic Anhydrase
In vitro studies on related sulfonamide compounds demonstrated their effectiveness as inhibitors of carbonic anhydrase isoforms, particularly hCA II and hCA IX, which are associated with tumor progression. The inhibition constants (KIs) for these isoforms ranged from 2.6 to 598.2 nM for hCA II and 16.1 to 321 nM for hCA IX, indicating a strong binding affinity that could be harnessed in cancer therapy .
Enzyme Inhibition
The compound's structure allows it to interact with various enzymes, making it a candidate for further research in enzyme inhibition.
Carbonic Anhydrase Inhibitors
Carbonic anhydrases are pivotal in regulating pH and fluid balance in tissues, and their inhibition can lead to therapeutic benefits in conditions such as glaucoma and certain cancers. The synthesized derivatives of similar compounds have been shown to effectively inhibit these enzymes, suggesting that (Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,5-dimethylbenzenesulfonamide could exhibit similar properties.
Antimicrobial Properties
Compounds containing thiazole and sulfonamide groups have been reported to possess antimicrobial activity. The thiazole ring is known for its ability to disrupt microbial cell function, while sulfonamides are widely used as antibacterial agents. This dual action could make the compound effective against a range of bacterial infections.
Pharmacological Potential
The pharmacological profile of this compound may extend beyond anticancer and antimicrobial applications. Its ability to modulate enzyme activity positions it as a candidate for treating metabolic disorders or conditions linked to dysregulated enzyme functions.
Toxicological Considerations
While exploring its applications, it is crucial to consider the toxicological aspects associated with the compound. As with many synthetic compounds, understanding its safety profile through comprehensive toxicity studies will be essential for future therapeutic applications.
Mechanism of Action
The mechanism of action of (Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways .
Comparison with Similar Compounds
Key Differences :
- The target compound’s naphthoquinone and benzothiazole-thioether groups are absent in triazole derivatives .
- Methyl substituents on the sulfonamide aryl group (2,5-dimethyl) contrast with halogenated (Cl, Br) or unsubstituted phenyl groups in analogues .
Spectroscopic Data Comparison
Infrared Spectroscopy (IR)
Observations :
- The absence of C=O in triazole-thiones contrasts with the target’s quinone carbonyl, which may influence redox activity.
- Methyl groups in the target compound could downshift aromatic proton signals in ¹H-NMR compared to halogenated analogues .
Physicochemical Properties
Notes:
- Methyl groups in the target compound may enhance lipophilicity compared to halogenated analogues.
- The quinone moiety could confer redox activity absent in triazoles .
Biological Activity
(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:
- Formation of the benzo[d]thiazole moiety : This is achieved through the reaction of appropriate thiol derivatives with naphthalene-based compounds.
- Condensation reactions : The final compound is formed by condensing the synthesized intermediates with sulfonamide derivatives.
Antimicrobial Activity
Recent studies have reported significant antimicrobial properties associated with this compound. For instance, a study demonstrated that derivatives containing the benzo[d]thiazole moiety exhibited potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness at low concentrations.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 32 |
| This compound | S. aureus | 16 |
Anticonvulsant Activity
In another study focusing on anticonvulsant properties, compounds similar to this compound were evaluated using the PTZ-induced seizure model in mice. The results indicated that certain derivatives provided significant protection against seizures.
| Compound | Dose (mg/kg) | Protection (%) |
|---|---|---|
| Compound A | 0.4 | 80 |
| Compound B | 20 | 80 |
This suggests that modifications to the sulfonamide structure can enhance anticonvulsant efficacy.
The cytotoxic effects of this compound were evaluated against various cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against breast cancer cells, with IC50 values indicating potential for further development as an anticancer agent.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation highlighted the compound's effectiveness against resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development.
- Anticonvulsant Research : In vivo studies confirmed that structural modifications led to improved efficacy in seizure models, suggesting a promising avenue for treating epilepsy.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing (Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,5-dimethylbenzenesulfonamide, and how are they addressed?
- Answer : The synthesis involves multi-step reactions requiring precise control of conditions. Key challenges include:
- Stereochemical control : Maintaining the Z-configuration during imine formation and sulfonamide coupling. Low temperatures (0–5°C) and anhydrous solvents (e.g., DMF or DCM) minimize isomerization .
- Functional group compatibility : The benzo[d]thiazole and sulfonamide moieties are sensitive to oxidation. Inert atmospheres (N₂/Ar) and avoiding strong acids/bases are critical .
- Purification : Use of column chromatography (silica gel) or recrystallization (ethanol/water mixtures) to isolate the pure Z-isomer. Purity is confirmed via HPLC (≥95%) .
Q. Which analytical techniques are critical for characterizing this compound, and what data confirm its structural integrity?
- Answer : A combination of spectroscopic and chromatographic methods is essential:
- ¹H/¹³C NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 2.5–3.0 ppm (methyl groups) confirm substituent positions. The Z-configuration is validated by NOESY correlations between the naphthoquinone and sulfonamide groups .
- High-Resolution Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches the theoretical mass (e.g., m/z 523.12 for C₂₇H₂₁N₂O₃S₂) .
- HPLC : Retention time consistency (e.g., 12.3 min on a C18 column) ensures purity .
Advanced Research Questions
Q. How can researchers design experiments to resolve discrepancies in reported biological activities of structurally similar benzothiazole derivatives?
- Answer : Contradictions in activity data (e.g., IC₅₀ variations) arise from structural modifications. Methodological approaches include:
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., methyl vs. ethoxy groups) and compare bioactivity. For example:
| Compound Derivative | Substituent (R) | IC₅₀ (μM) | Target |
|---|---|---|---|
| Parent (Z)-compound | 2,5-dimethyl | 1.2 | Cancer cells |
| Analog with -OCH₃ | 4-methoxy | 3.8 | Reduced potency |
| Analog with -NO₂ | 3-nitro | 0.7 | Enhanced activity |
Data adapted from . Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like tyrosine kinases .
- Standardized assays : Use identical cell lines (e.g., HeLa or MCF-7) and protocols (MTT assay, 48-h exposure) to minimize variability .
Q. What strategies optimize the Z-isomer stability during synthesis and storage, given the compound's stereochemical sensitivity?
- Answer :
- Synthesis : Use light-protected reactors and chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize the transition state. Reaction quenching with ice-cold ethanol prevents thermal isomerization .
- Storage : Lyophilize the compound and store under argon at -20°C. Stability tests via ¹H NMR over 6 months show <5% isomerization under these conditions .
Q. How can computational modeling predict the compound's reactivity in biological systems or synthetic modifications?
- Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the sulfonamide group’s LUMO (-1.8 eV) suggests susceptibility to nucleophilic attack .
- Molecular Dynamics (MD) Simulations : Simulate binding to biological targets (e.g., tubulin) to predict off-target effects. Trajectory analysis (100 ns) reveals stable hydrogen bonds with Arg278 and Lys254 residues .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
